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Application Notes: Enrofloxacin-Loaded Nanosystems for Targeted Drug Delivery

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Compound of Interest						
Compound Name:	Ecenofloxacin					
Cat. No.:	B064325	Get Quote				

Introduction

Enrofloxacin is a third-generation broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine to treat a variety of bacterial infections.[1] However, its clinical application can be limited by low water solubility, poor palatability, and a short elimination half-life, which may necessitate repeated administrations.[1][2] Encapsulating enrofloxacin into nanosystems presents a promising strategy to overcome these limitations. These advanced drug delivery systems can enhance the solubility and bioavailability of enrofloxacin, provide sustained release, and potentially target the drug to specific sites of infection, thereby improving therapeutic efficacy and reducing side effects.

Advantages of Enrofloxacin-Loaded Nanosystems:

- Enhanced Bioavailability: Nanosystems can significantly increase the oral and intramuscular bioavailability of enrofloxacin.[1][3]
- Sustained Release: They can prolong the drug's mean residence time in the body, reducing the frequency of administration.[1][3]
- Improved Solubility: Encapsulation can overcome the challenges associated with enrofloxacin's low water solubility.[2]
- Targeted Delivery: Nanosystems can be designed to target specific tissues or cells, concentrating the drug at the site of infection.



- Reduced Side Effects: By targeting the drug and enabling controlled release, the overall drug dosage can be reduced, minimizing potential toxicity.
- Improved Palatability: For oral formulations, encapsulation can mask the bitter taste of enrofloxacin, improving animal compliance.[1][4]

Types of Nanosystems for Enrofloxacin Delivery

Several types of nanosystems have been explored for the delivery of enrofloxacin, including:

- Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are biocompatible and biodegradable.[4] They have shown great promise in improving the oral and intramuscular bioavailability of enrofloxacin.[3]
- Nanogels: These are crosslinked polymer networks that can encapsulate drugs and release them in response to specific stimuli, such as pH changes in the gastrointestinal tract.[5]
- Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can provide controlled release of enrofloxacin.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative data from various studies on enrofloxacinloaded nanosystems for easy comparison.

Table 1: Physicochemical Properties of Enrofloxacin-Loaded Nanosystems



Nanosyst em Type	Average Size (nm)	Zeta Potential (mV)	Polydispe rsity Index (PDI)	Drug Loading (%)	Encapsul ation Efficiency (%)	Referenc e
Docosanoi c Acid SLNs	-	-	-	>10.3	>90	[4]
COS-SA Nanogels	143.5 ± 2.6	-37.5 ± 1.5	0.12 ± 0.07	26.6 ± 0.5	72.4 ± 0.8	[5]
PLGA Nanoparticl es	102 ± 6	-32 ± 3	0.095 ± 0.02	14.1 ± 2.7 μg/mg	43.8 ± 8.3	[6]

Table 2: Pharmacokinetic Parameters of Enrofloxacin-Loaded Nanosystems

Nanosystem Type	Administration Route	Bioavailability Increase (fold)	Mean Residence Time (MRT) (h)	Reference
Docosanoic Acid SLNs	Intragastric	2.38	35.15	[3]
Docosanoic Acid SLNs	Intramuscular	1.63	37.76	[3]
Eicosanoic Acid SLNs	-	1.63 - 2.38	35.15 - 37.76	[1]
Casein-based delivery system	Oral	3.8 (AUC increase)	11.372 ± 1.139	[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of enrofloxacin-loaded nanosystems.



Protocol 1: Synthesis of Enrofloxacin-Loaded Solid Lipid Nanoparticles (SLNs) via Hot-Melt Emulsification Ultrasonication

This protocol is a synthesized procedure based on the hot-melt emulsification ultrasonication method mentioned for preparing fatty acid-based SLNs.

Materials:

- Enrofloxacin
- Solid lipid (e.g., docosanoic acid, stearic acid)
- Surfactant (e.g., Poloxamer 188, soy lecithin)
- Double-distilled water

Procedure:

- Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add enrofloxacin to the melted lipid and stir until a clear solution is obtained.
- Preparation of the Aqueous Phase: Dissolve the surfactant in double-distilled water and heat it to the same temperature as the lipid phase.
- Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.
- Ultrasonication: Subject the coarse emulsion to high-power ultrasonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
- Cooling and Nanosuspension Formation: Allow the hot nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles, resulting in a nanosuspension.



Protocol 2: Synthesis of Enrofloxacin-Loaded Chitosan Oligosaccharide-Sodium Alginate (COS-SA) Nanogels

This protocol is based on the methodology described for preparing intelligent-responsive coreshell nanogels.[5]

Materials:

- Enrofloxacin
- Chitosan Oligosaccharide (COS)
- Sodium Alginate (SA)
- Calcium Chloride (CaCl₂)

Procedure:

- Preparation of Solutions: Prepare aqueous solutions of COS, SA, CaCl₂, and enrofloxacin at optimized concentrations (e.g., 8 mg/mL COS, 8 mg/mL SA, 0.2 mg/mL CaCl₂, and 5 mg/mL enrofloxacin).
- Formation of Core-Shell Nanogels: The synthesis involves a process of ionic gelation where the negatively charged SA interacts with the positively charged COS in the presence of the cross-linking agent CaCl₂ to form a core-shell structure encapsulating enrofloxacin. The precise order of addition and reaction conditions should be optimized.
- Purification: The resulting nanogel suspension may be purified by centrifugation or dialysis to remove any unreacted components and free drug.

Protocol 3: Synthesis of Enrofloxacin-Loaded PLGA Nanoparticles via Single-Emulsion Evaporation

This protocol is based on the single-emulsion evaporation method.[6]

Materials:

Enrofloxacin



- Poly(lactic-co-glycolic acid) (PLGA)
- Organic solvent (e.g., dichloromethane, acetone)
- Aqueous solution with a surfactant (e.g., polyvinyl alcohol PVA)

Procedure:

- Preparation of the Organic Phase: Dissolve PLGA and enrofloxacin in an organic solvent.
- Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using high-speed homogenization or sonication to create an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Stir the emulsion at room temperature under a vacuum or with a continuous nitrogen stream to evaporate the organic solvent.
- Nanoparticle Collection: As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles. Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess surfactant and free drug, and then lyophilize for storage.

Protocol 4: Characterization of Enrofloxacin-Loaded Nanosystems

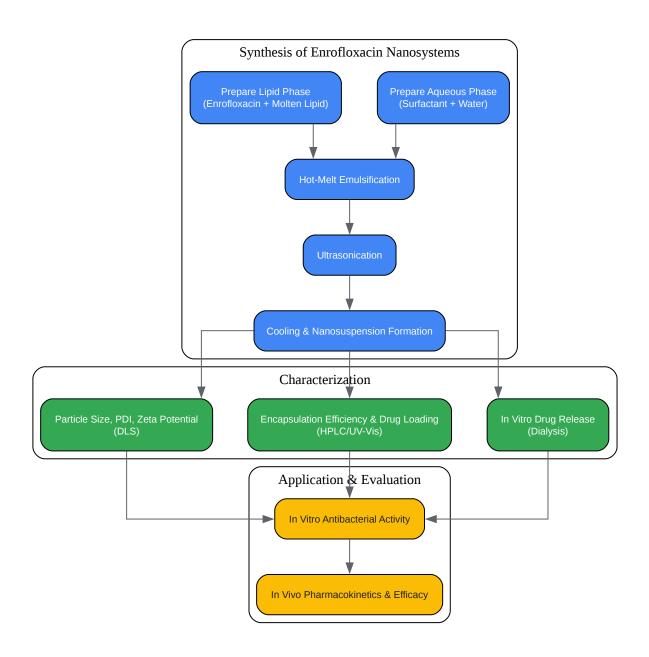
- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure: Dilute the nanosuspension with an appropriate medium (e.g., deionized water).
 Analyze the sample using a Zetasizer instrument to determine the average particle size, PDI (a measure of the size distribution), and zeta potential (a measure of the surface charge and stability).
- 2. Encapsulation Efficiency (EE) and Drug Loading (LC):
- Method: Indirect or direct quantification.
- Procedure (Indirect Method):



- Separate the nanoparticles from the aqueous medium containing the free drug by ultracentrifugation.
- Quantify the amount of free enrofloxacin in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculate EE and LC using the following formulas:
 - EE (%) = [(Total Drug Free Drug) / Total Drug] x 100
 - LC (%) = [(Total Drug Free Drug) / Weight of Nanoparticles] x 100
- 3. In Vitro Drug Release Study:
- Method: Dialysis bag method.
- Procedure:
 - Place a known amount of the enrofloxacin-loaded nanosuspension in a dialysis bag with a specific molecular weight cut-off.
 - Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline PBS) at a constant temperature (e.g., 37°C) with continuous stirring.
 - At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
 - Analyze the concentration of enrofloxacin in the collected samples using HPLC or UV-Vis spectrophotometry.
 - Plot the cumulative percentage of drug released versus time.

Visualizations

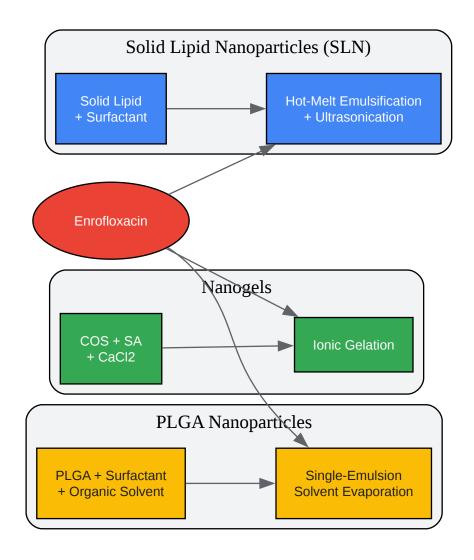




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Caption: Experimental workflow for synthesis and evaluation.





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Caption: Comparison of synthesis methods for nanosystems.

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